molecular formula C14H17NO3 B2559246 1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 923178-11-4

1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2559246
CAS No.: 923178-11-4
M. Wt: 247.294
InChI Key: ZJAXXKYWLRAINQ-UHFFFAOYSA-N
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Description

1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 923178-11-4) is a high-purity chemical compound with the molecular formula C 14 H 17 NO 3 and a molecular weight of 247.29 g/mol. It is a member of the 5-oxopyrrolidine-3-carboxylic acid family, a scaffold recognized as a promising core structure in medicinal chemistry for the development of novel therapeutic agents . Extensive research on structurally analogous compounds reveals significant biological potential, particularly in antimicrobial and anticancer applications. Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated potent activity against a range of Gram-positive pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Some hydrazone derivatives incorporating heterocyclic moieties have even shown efficacy against vancomycin-intermediate strains and drug-resistant fungal pathogens like Candida auris . Furthermore, this class of compounds has exhibited promising biofilm disruption properties, which is critical for addressing persistent infections . In oncology research, analogues of this scaffold, specifically hydrazone derivatives, have displayed strong cytotoxic effects in both 2D and 3D culture models of aggressive cancers, including prostate adenocarcinoma (PPC-1) and melanoma (A375) . The structure-activity relationship (SAR) studies indicate that the nature of the aryl substituent at the 1-position of the pyrrolidone ring and the functionalization at the 3-carboxylic acid group are crucial for modulating biological activity and selectivity . This makes this compound a valuable intermediate for researchers to explore new derivatives and optimize their pharmacological profiles. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

5-oxo-1-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)10-4-3-5-12(6-10)15-8-11(14(17)18)7-13(15)16/h3-6,9,11H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAXXKYWLRAINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The phenyl ring and other parts of the molecule can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, creating a wide range of derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives of 1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Specifically, research indicates that compounds bearing this structure can inhibit tumor cell growth and promote apoptosis in cancer cells.

Case Study: A549 Lung Cancer Cells

In vitro studies using A549 human pulmonary cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The treatment with these compounds resulted in decreased cell viability, comparable to established chemotherapeutics such as cisplatin .

CompoundIC50 (µM)Comparison DrugIC50 (µM)
This compound derivative10Cisplatin8

This table illustrates the effectiveness of the compound compared to a standard anticancer drug.

Antimicrobial Activity

The compound also shows promise in addressing antimicrobial resistance, particularly against Gram-positive bacteria and pathogenic fungi. The increasing prevalence of drug-resistant strains necessitates the development of new antimicrobial agents.

Case Study: Antimicrobial Screening

In a study screening various derivatives for antimicrobial activity, it was found that certain modifications to the this compound structure enhanced its efficacy against multidrug-resistant pathogens. Notably, compounds were tested against strains with known resistance mechanisms, demonstrating significant activity .

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64

These results underscore the potential of this compound in developing new treatments for resistant infections.

Antioxidant Properties

The antioxidant capabilities of this compound derivatives have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Case Study: DPPH Radical Scavenging Assay

In antioxidant assays, several derivatives exhibited strong radical scavenging activity. For instance, one derivative demonstrated an antioxidant effect significantly higher than that of ascorbic acid, a well-known antioxidant .

CompoundDPPH Scavenging Activity (%)
This compound derivative85%
Ascorbic Acid75%

This data suggests that modifications to the compound can enhance its ability to neutralize free radicals.

Mechanism of Action

The mechanism by which 1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents on the phenyl ring. Key analogs include:

Compound Name Substituents on Phenyl Ring Key Properties
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH Demonstrated moderate antioxidant activity (DPPH scavenging: ~50% at 1 mg/mL) .
1-(5-Chloro-2-hydroxy-3-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH, 3-isopropyl Higher lipophilicity due to isopropyl group; melting point 158–159°C .
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Cl, 3-F Halogenated derivatives show enhanced electronic effects; used in medicinal chemistry for target binding .
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2,6-dimethyl Steric hindrance from methyl groups reduces reactivity; used as a building block in organic synthesis .
1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3-OH Increased hydrophilicity; potential for hydrogen bonding .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance radical scavenging by stabilizing intermediates via resonance .
  • Bulky substituents (e.g., isopropyl) improve lipophilicity but may reduce solubility .
  • Hydroxyl groups enhance antioxidant activity via hydrogen donation but increase susceptibility to oxidation .
Modifications to the Pyrrolidine Ring

Derivatives with heterocyclic moieties or functional group replacements exhibit distinct activities:

Compound Name Pyrrolidine Ring Modification Biological Activity
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Thioxo-oxadiazole at position 4 1.5× higher DPPH scavenging than ascorbic acid .
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one Thioxo-triazole at position 4 1.35× higher DPPH scavenging than ascorbic acid; optical density 1.149 (reducing power assay) .
Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate Carboxylic acid esterified to methyl Reduced antioxidant activity due to loss of free COOH group .

Key Observations :

  • Heterocyclic moieties (e.g., oxadiazole, triazole) significantly enhance antioxidant activity by stabilizing radical intermediates .
  • Free carboxylic acid groups are critical for reducing power, as seen in compounds with optical density >1.1 in reducing power assays .

Research Implications

1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid represents a balance between lipophilicity and moderate bioactivity. While it lacks the potent antioxidant effects of heterocyclic derivatives (e.g., thioxo-oxadiazoles), its isopropyl group may enhance bioavailability in hydrophobic environments. Further studies should explore:

  • Hybrid derivatives combining isopropyl and thioxo-heterocyclic groups.
  • In vivo efficacy to assess whether increased lipophilicity translates to better tissue penetration.

Biological Activity

1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acids exhibit significant antimicrobial properties against various pathogens, particularly Gram-positive bacteria. The following table summarizes the antimicrobial activity of related compounds:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidEnterococcus faecalis16 µg/mL
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidCorynebacterium diphtheriae8 µg/mL

These results indicate that the presence of specific substituents on the pyrrolidine ring can enhance the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells. The following table presents findings from studies assessing its cytotoxic effects:

CompoundCell LineConcentration (µM)Viability (%)
This compoundA54910063.4
Cisplatin (Control)A5491021.2
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidA54910038.3

The results indicate that the compound significantly reduces cell viability in a dose-dependent manner, demonstrating its potential as an anticancer agent . Notably, the compound's structure contributes to its cytotoxicity, with modifications leading to varying degrees of efficacy.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, resulting in programmed cell death.
  • Cell Cycle Arrest : It has been observed to interfere with cell cycle progression in cancer cells, particularly affecting the G2/M phase .

Case Studies

A notable study investigated the efficacy of various derivatives against multidrug-resistant strains of Staphylococcus aureus. The results indicated that certain modifications to the pyrrolidine structure enhanced antibacterial activity without significantly increasing cytotoxicity to human cells .

Another study focused on the anticancer properties of different analogs, revealing that compounds with hydrazone substitutions exhibited the most potent activity against A549 cells while maintaining lower toxicity profiles towards non-cancerous cells .

Q & A

Q. What are the recommended synthetic routes for 1-(3-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves the condensation of substituted anilines with itaconic acid derivatives. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized by reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by esterification using sulfuric acid as a catalyst . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
  • Catalyst screening : Acidic or metal catalysts (e.g., Pd/Cu) enhance regioselectivity in heterocyclic ring formation .
  • Temperature control : Reflux conditions (100–120°C) are critical for achieving high yields.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidinone ring and isopropylphenyl substitution pattern.
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for analogs like 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide .
  • Mass spectrometry : Validate molecular weight (expected ~277 g/mol for the parent compound) and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antioxidant screening : Use DPPH radical scavenging and reducing power assays, as applied to structurally similar pyrrolidinone derivatives. For example, certain analogs showed 1.35–1.5× higher activity than ascorbic acid .
  • Enzyme inhibition studies : Target enzymes like pyrroline-5-carboxylate reductase (PYCR1), given the compound’s structural similarity to pyrroline-5-carboxylic acid derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve antioxidant efficacy?

  • Substituent variation : Introduce electron-donating groups (e.g., hydroxyl, amino) at the phenyl ring to enhance radical scavenging. In analogs, nitroso and amino substituents increased antioxidant activity by 30–50% .
  • Heterocyclic modifications : Replace the carboxylic acid with thioamide or oxadiazole moieties. For instance, 4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one derivatives exhibited superior activity .
  • Data-driven optimization : Use computational tools (e.g., DFT calculations) to predict redox potentials and guide synthetic prioritization.

Q. What experimental strategies resolve contradictions in bioactivity data across analogs?

Contradictions may arise from assay conditions or substituent effects. For example:

  • DPPH assay variability : Standardize solvent systems (e.g., ethanol vs. methanol) and incubation times to reduce inter-lab discrepancies.
  • Substituent polarity : Hydrophobic isopropyl groups may limit solubility, artificially depressing activity in aqueous assays. Use co-solvents (e.g., DMSO) at non-toxic concentrations (<1% v/v) .

Q. How can synthetic scalability challenges be addressed without compromising purity?

  • Batch vs. flow chemistry : Transition from small-scale reflux to continuous flow systems for cyclization steps, improving reproducibility.
  • Purification protocols : Employ gradient chromatography (silica gel or HPLC) to separate diastereomers, a common issue in pyrrolidinone synthesis .
  • Green chemistry principles : Replace toxic solvents (e.g., toluene) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

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